Cas no 896376-07-1 (3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide)

3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide is a synthetic organic compound featuring a quinazolinone core linked to a 3-methoxyphenyl group via a propanamide spacer. This structure imparts potential biological activity, particularly in medicinal chemistry research, where quinazolinone derivatives are studied for their pharmacological properties. The compound's rigid heterocyclic scaffold and amide functionality enhance its binding affinity to target proteins, making it a valuable intermediate in drug discovery. Its well-defined synthetic route allows for consistent purity and scalability, supporting its use in structure-activity relationship studies. The methoxy substituent further modulates electronic properties, influencing solubility and bioavailability. Suitable for academic and industrial R&D applications.
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide structure
896376-07-1 structure
Product name:3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide
CAS No:896376-07-1
MF:C18H17N3O4
MW:339.345284223557
CID:5363015

3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-methoxyphenyl)propanamide
    • 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methoxyphenyl)propanamide
    • 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(3-methoxyphenyl)propanamide
    • 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide
    • Inchi: 1S/C18H17N3O4/c1-25-13-6-4-5-12(11-13)19-16(22)9-10-21-17(23)14-7-2-3-8-15(14)20-18(21)24/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,24)
    • InChI Key: BSUSQKGKUVTKDD-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2NC(N1CCC(NC1C=CC=C(C=1)OC)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 525
  • XLogP3: 1.4
  • Topological Polar Surface Area: 87.7

3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3407-3810-2μmol
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide
896376-07-1
2μmol
$57.0 2023-09-10
Life Chemicals
F3407-3810-25mg
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide
896376-07-1
25mg
$109.0 2023-09-10
Life Chemicals
F3407-3810-20mg
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide
896376-07-1
20mg
$99.0 2023-09-10
Life Chemicals
F3407-3810-30mg
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide
896376-07-1
30mg
$119.0 2023-09-10
Life Chemicals
F3407-3810-10mg
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide
896376-07-1
10mg
$79.0 2023-09-10
Life Chemicals
F3407-3810-15mg
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide
896376-07-1
15mg
$89.0 2023-09-10
Life Chemicals
F3407-3810-5mg
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide
896376-07-1
5mg
$69.0 2023-09-10
Life Chemicals
F3407-3810-20μmol
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide
896376-07-1
20μmol
$79.0 2023-09-10
Life Chemicals
F3407-3810-5μmol
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide
896376-07-1
5μmol
$63.0 2023-09-10
Life Chemicals
F3407-3810-1mg
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide
896376-07-1
1mg
$54.0 2023-09-10

3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide Related Literature

Additional information on 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide

Professional Introduction to 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide (CAS No. 896376-07-1)

3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide, identified by its CAS number 896376-07-1, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive research in academic and industrial settings.

The core structure of this compound features a fused heterocyclic system, specifically a tetrahydroquinazoline moiety, which is known for its presence in various bioactive molecules. The presence of a 2,4-dioxo group further enhances its potential reactivity and interaction with biological targets. This unique arrangement suggests that the compound may exhibit properties suitable for applications in drug discovery and development.

In recent years, there has been a growing interest in molecules containing the tetrahydroquinazoline scaffold due to their reported pharmacological activities. Studies have indicated that derivatives of this class can interact with various enzymes and receptors, making them promising candidates for therapeutic intervention. The addition of a N-(3-methoxyphenyl)propanamide group to the tetrahydroquinazoline core introduces another layer of complexity, potentially influencing both the solubility and bioavailability of the compound.

Current research in medicinal chemistry has focused on optimizing the structure-activity relationships (SAR) of such compounds. The combination of the tetrahydroquinazoline and methoxyphenyl groups in 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide presents an intriguing opportunity for further exploration. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways, which could be beneficial in the development of anti-inflammatory agents.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, are often employed to construct the complex framework efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are crucial for characterizing the intermediate and final products.

The pharmacological evaluation of 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide has been conducted using both in vitro and in vivo models. In vitro studies have demonstrated interactions with target proteins at submicromolar concentrations, indicating strong binding affinity. These findings have prompted further investigation into its potential therapeutic applications.

In vivo studies have provided additional insights into the pharmacokinetic properties of this compound. The presence of the methoxyphenyl group appears to enhance its metabolic stability while maintaining good oral bioavailability. This balance is critical for developing compounds that can be effectively administered orally without significant degradation before reaching their target sites.

The potential applications of this compound extend beyond anti-inflammatory therapies. Researchers are exploring its utility in other areas such as anticancer and antiviral treatments. The structural features that make it an attractive candidate for anti-inflammatory agents may also contribute to its efficacy in these other therapeutic contexts.

The development of novel pharmaceuticals relies heavily on the discovery and optimization of new molecular entities like 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxyphenyl)propanamide. Collaborative efforts between academic researchers and industry scientists are essential for translating laboratory findings into viable therapeutic options. The integration of computational modeling with experimental data has accelerated the process of identifying promising candidates for further development.

The future direction of research on this compound will likely involve more detailed mechanistic studies to understand how it interacts with biological targets at a molecular level. Additionally, exploring derivatives with modified functional groups may lead to enhanced efficacy or reduced side effects. As our understanding of disease mechanisms evolves, compounds like this one will continue to play a crucial role in addressing unmet medical needs.

Recommend Articles

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica